Pantothenic acid

描述

泛酸,也称为维生素 B5,是一种水溶性维生素,对各种生物功能至关重要。它是泛酸和β-丙氨酸的组合。 “泛酸”一词源于希腊语“pantothen”,意为“无处不在”,因为它几乎存在于所有食物中,只是含量很小 . 泛酸对辅酶 A (CoA) 的合成至关重要,而辅酶 A 对细胞能量产生以及蛋白质、碳水化合物和脂肪的代谢至关重要 .

准备方法

合成路线和反应条件: 泛酸可以通过化学合成、化学酶法和生物合成方法合成。 化学合成涉及泛酸与 β-丙氨酸在特定条件下反应 . 化学酶法利用酶催化反应,这可能更环保,但可能需要昂贵的催化剂 .

工业生产方法: 泛酸的工业生产通常采用微生物发酵。 经过改造的细菌菌株,如大肠杆菌和巨大芽孢杆菌,被用于通过发酵过程生产泛酸 . 这些方法优于化学合成,因为它们产量更高,对环境的影响更小 .

化学反应分析

Phosphorylation to 4′-Phosphopantothenate

Pantothenic acid undergoes phosphorylation at the 4′-hydroxyl group via pantothenate kinase (PanK), forming 4′-phosphopantothenate . This ATP-dependent reaction is the rate-limiting step in CoA biosynthesis and is inhibited by CoA through competitive feedback .

Reaction:

| Parameter | Detail |

|---|---|

| Enzyme | Pantothenate kinase (PanK) |

| Cofactor | ATP |

| Inhibitor | CoA (end-product inhibition) |

| Cellular Localization | Cytoplasm |

Cysteine Conjugation

4′-Phosphopantothenate reacts with cysteine via phosphopantothenoylcysteine synthetase , forming 4′-phospho-N-pantothenoylcysteine (PPC) . This step couples ATP hydrolysis to activate the thiol group for subsequent decarboxylation .

Reaction:

Decarboxylation to 4′-Phosphopantetheine

PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase , yielding 4′-phosphopantetheine and releasing CO₂. This reaction eliminates the carboxyl group from cysteine, leaving a reactive thiol moiety .

Reaction:

Adenylation to Dephospho-CoA

4′-Phosphopantetheine is adenylated by phosphopantetheine adenylyl transferase , forming dephospho-CoA . This step adds an AMP group to the phosphopantetheine backbone .

Reaction:

Phosphorylation to Coenzyme A

The final step involves phosphorylation of dephospho-CoA by dephosphocoenzyme A kinase , producing CoA . This reaction requires ATP and occurs in mitochondria .

Reaction:

Key Metabolic Roles of CoA

CoA participates in over 100 enzymatic reactions, including:

| Process | Reaction Example | Role of CoA |

|---|---|---|

| Tricarboxylic Acid Cycle | Pyruvate → Acetyl-CoA | Shuttling acyl groups |

| Fatty Acid Synthesis | Malonyl-CoA formation | Acyl carrier via ACP |

| Cholesterol Biosynthesis | HMG-CoA synthesis | Substrate for condensation |

| Detoxification | Conjugation of xenobiotics | Sulfur group donor |

Regulatory Mechanisms

-

Feedback Inhibition: CoA competitively inhibits pantothenate kinase, regulating its own biosynthesis .

-

Tissue-Specific Expression: PanK isoforms (PanK1–3) exhibit varying sensitivity to CoA, enabling tissue-specific CoA homeostasis .

Degradation and Excretion

CoA is hydrolyzed back to this compound in lysosomes. Free this compound is excreted renally, with urinary levels (~2.6 mg/day) reflecting dietary intake .

This synthesis pathway underscores this compound’s indispensability in energy metabolism and biosynthesis. Its reactions are tightly regulated, ensuring metabolic flexibility across tissues while preventing CoA overaccumulation.

科学研究应用

Metabolic Functions

Pantothenic acid is essential for the synthesis of coenzyme A (CoA), which is vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters and hormones. Its role in lipid metabolism is particularly significant:

- Fatty Acid Synthesis : CoA is crucial for the synthesis and degradation of fatty acids. Approximately 4% of cellular enzymes utilize CoA or its derivatives as substrates .

- Lipid Metabolism : Studies suggest that this compound supplementation may help reduce lipid levels in individuals with hyperlipidemia. For instance, a review of 28 clinical trials indicated that pantethine, a derivative of this compound, significantly reduced triglyceride levels by up to 32.9% over four months .

Cardiovascular Health

Research has shown that this compound may positively influence cardiovascular health:

- A double-blind study involving 216 participants with moderate dyslipidemia found that supplementation with pantethine led to significant reductions in triglycerides and total cholesterol levels after eight weeks .

- The mechanism involves the regulation of lipoprotein metabolism and triglyceride synthesis, highlighting its potential as a therapeutic agent for managing lipid profiles in patients with cardiovascular risk factors .

Dermatological Applications

This compound has been investigated for its benefits in skin health:

- A randomized controlled trial demonstrated that participants taking a this compound-based supplement experienced a significant reduction in facial acne lesions after 12 weeks compared to a placebo group. The study reported a greater than 67% reduction in total facial lesions .

- Additionally, topical formulations containing dexpanthenol (a derivative of this compound) are used to promote healing in various skin conditions, including eczema and minor burns .

Cancer Research

Emerging studies have explored the potential anti-cancer properties of this compound:

- Research involving Linum usitatissimum (flaxseed) suggested that compounds including this compound may suppress tumor growth in ovarian cancer models by influencing key signaling pathways such as AKT1 and JUN . However, further investigation is necessary to fully understand these mechanisms and their clinical implications.

Nutritional Supplementation

This compound is often included in dietary supplements aimed at addressing deficiencies or enhancing overall health:

- It is commonly found in B-complex vitamins and is marketed for various conditions such as allergies, asthma, and attention deficit-hyperactivity disorder (ADHD). However, scientific evidence supporting these uses remains limited .

Case Studies and Clinical Trials

作用机制

泛酸对辅酶 A (CoA) 的合成和维持至关重要。辅酶 A 参与脂肪酸、碳水化合物和蛋白质的代谢。 它在各种生化反应中充当酰基的载体,促进这些基团转移到不同的底物上 . CoA 的活性位点包含一个硫醇基团,该基团与酰基形成硫酯键,使其能够转移 .

相似化合物的比较

泛酸在 B 族维生素中是独一无二的,因为它在辅酶 A 的合成中起作用。类似的化合物包括:

泛醇: 泛酸的还原形式,用于化妆品。

泛酸钙: 一种更稳定的形式,用于膳食补充剂.

羟戊酸: 一种用于某些药物应用的衍生物.

泛酸因其广泛存在于食物中以及在能量代谢和必需生物分子生物合成中的关键作用而脱颖而出。

生物活性

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that plays a crucial role in various biological processes, primarily through its incorporation into coenzyme A (CoA). This article explores the biological activity of this compound, including its metabolic pathways, physiological functions, and implications for health, supported by research findings and data tables.

Overview of this compound

This compound is essential for synthesizing CoA, which is vital for fatty acid metabolism, the Krebs cycle, and the synthesis of steroid hormones. It is synthesized in plants and microorganisms from pantoic acid and β-alanine, while humans must obtain it from dietary sources such as meat, eggs, whole grains, and vegetables .

Metabolic Pathways

The metabolism of this compound involves several key steps leading to the formation of CoA. The following table summarizes the metabolic pathway:

| Step | Enzyme | Product | Notes |

|---|---|---|---|

| 1 | Pantothenate kinase (CoaA) | 4'-phosphopantothenate | First phosphorylation step; regulated by CoA levels. |

| 2 | 4'-phosphopantothenoylcysteine synthase (CoaB) | 4'-phosphopantothenoylcysteine | Condensation with cysteine. |

| 3 | 4'-phosphopantothenoylcysteine decarboxylase (CoaC) | 4'-phosphopantetheine | Decarboxylation reaction. |

| 4 | Phosphopantetheine adenyltransferase (CoaD) | Dephospho-CoA | Rate-limiting step in CoA synthesis. |

| 5 | Dephospho-CoA kinase (CoaE) | CoA | Final product essential for various metabolic functions. |

As illustrated, the synthesis of CoA from this compound involves multiple enzymatic reactions that are crucial for energy metabolism and biosynthetic processes .

Physiological Functions

This compound serves several physiological roles:

- Energy Metabolism : CoA is integral to the Krebs cycle and fatty acid oxidation, facilitating ATP production.

- Synthesis of Hormones : It aids in synthesizing steroid hormones from cholesterol.

- Neurotransmitter Synthesis : Involved in synthesizing acetylcholine, a key neurotransmitter .

Case Studies and Research Findings

- Deficiency Impacts : Research indicates that this compound deficiency can lead to symptoms such as fatigue, irritability, and impaired cognitive function. A study involving rats found that inadequate levels resulted in compromised testicular function and reduced reproductive capacity .

- Clinical Applications : Clinical studies have shown that supplementation can improve symptoms related to chronic fatigue syndrome and enhance recovery post-surgery by supporting metabolic processes .

- Bioavailability Studies : A study assessed the bioavailability of this compound from various food sources and found that animal-based foods provided higher absorption rates compared to plant sources due to differences in matrix composition .

属性

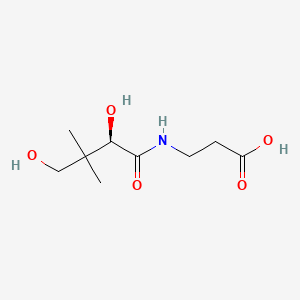

IUPAC Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKWGTUZJEAQD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023417 | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |

| Record name | Pantothenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pantothenic acid is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |

CAS No. |

79-83-4 | |

| Record name | (+)-Pantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantothenic Acid [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-pantothenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。